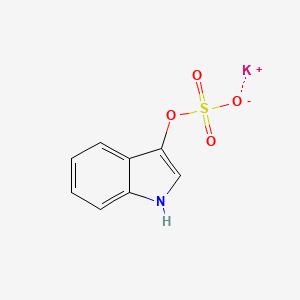

potassium 1H-indol-3-yl sulfate

描述

Potassium 1H-indol-3-yl sulfate is an endogenous metabolite derived from tryptophan, an essential amino acid found in dietary proteinsThis compound is a significant uremic toxin that accumulates in patients with chronic kidney disease, contributing to the progression of the disease by inducing oxidative stress and inflammation .

作用机制

Target of Action

Potassium 1H-indol-3-yl sulfate primarily targets the human Aryl Hydrocarbon Receptor (AhR) . AhR has recently emerged as a pathophysiological regulator of immune-inflammatory conditions . This compound has been shown to be a ligand for AhR .

Mode of Action

This compound interacts with its target, AhR, as an agonist . It has been suggested that this compound acts as a nucleophile, actively engaging in a range of chemical reactions . At a concentration of 250 μM, it can induce the activation of NF-Κb, promoting the expression of both TGF-β1 and Smad3 expression in proximal tubular cells of rats .

Biochemical Pathways

This compound is a metabolite of tryptophan derived from dietary protein . Tryptophan is metabolized by intestinal bacteria into indole, which is absorbed into the blood and then further metabolized to indoxyl sulfate in the liver . This compound is normally excreted in urine . In chronic kidney disease patients where renal function is compromised, this compound can accumulate in serum as a uremic toxin, inducing oxidative stress and accelerating progression of the disease .

Pharmacokinetics

It is known that this compound is a metabolite of tryptophan and is normally excreted in urine . In cases of compromised renal function, such as in chronic kidney disease patients, this compound can accumulate in serum .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of NF-Κb and the promotion of the expression of both TGF-β1 and Smad3 in proximal tubular cells of rats . These effects are associated with profibrotic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of intestinal bacteria, which metabolize tryptophan into indole . Additionally, the renal function of the individual can affect the accumulation and excretion of this compound .

生化分析

Biochemical Properties

Potassium 1H-indol-3-yl sulfate plays a significant role in biochemical reactions due to its nucleophilic nature . It interacts with various enzymes, proteins, and other biomolecules, contributing to the synthesis of heterocyclic compounds .

Cellular Effects

This compound has been found to induce NF-Κb activation, promoting the expression of TGF-β1 and Smad3 in rat proximal tubular cells . These proteins are associated with fibrotic activity, suggesting that this compound may influence cell function and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily based on its nucleophilic properties . It can engage in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Its role as a nucleophile suggests it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways due to its role as an endogenous metabolite . It may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

Potassium 1H-indol-3-yl sulfate can be synthesized by dissolving 3-hydroxyindole in sulfuric acid and adding potassium sulfate. The mixture is then subjected to crystallization and washing steps to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process typically includes the use of advanced crystallization techniques and purification methods to ensure the compound meets the required standards for research and pharmaceutical applications .

化学反应分析

Types of Reactions

Potassium 1H-indol-3-yl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different indole derivatives.

Reduction: Reduction reactions can convert it into simpler indole compounds.

Substitution: It can participate in substitution reactions, where the sulfate group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to replace the sulfate group under acidic or basic conditions

Major Products

The major products formed from these reactions include various indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .

科学研究应用

Potassium 1H-indol-3-yl sulfate has numerous applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of heterocyclic compounds and as a standard in analytical chemistry.

Biology: It serves as a biomarker for kidney function and is studied for its role in oxidative stress and inflammation.

Medicine: Research focuses on its impact on chronic kidney disease and potential therapeutic interventions to mitigate its effects.

Industry: It is used in the development of diagnostic assays and as a reference standard in quality control processes .

相似化合物的比较

Similar Compounds

Indoxyl sulfate: A closely related compound with similar biological activities.

Indole-3-acetic acid: Another indole derivative with different biological functions.

Indole-3-carbinol: Known for its anticancer properties .

Uniqueness

Potassium 1H-indol-3-yl sulfate is unique due to its role as a uremic toxin and its specific interactions with the aryl hydrocarbon receptor. Its accumulation in chronic kidney disease patients and its impact on oxidative stress and inflammation distinguish it from other indole derivatives .

生物活性

Potassium 1H-indol-3-yl sulfate (K-IS) is an endogenous metabolite derived from the amino acid tryptophan. This compound has garnered attention in recent years due to its significant biological activities, particularly in relation to chronic kidney disease (CKD), oxidative stress, and inflammation. This article explores the biological activity of K-IS, its mechanisms of action, and relevant research findings.

Overview of this compound

K-IS is classified as a uremic toxin that accumulates in patients with CKD. Its accumulation is associated with various pathological processes, including oxidative stress and inflammation, which contribute to the progression of kidney disease. K-IS primarily acts as an agonist for the Aryl Hydrocarbon Receptor (AhR) , influencing multiple biochemical pathways.

Target and Mode of Action

K-IS interacts with the AhR, leading to the activation of several downstream signaling pathways. This interaction promotes the expression of pro-inflammatory cytokines and growth factors, notably:

- NF-κB Activation : K-IS induces the activation of NF-κB, a key transcription factor involved in inflammatory responses.

- TGF-β1 and Smad3 Expression : In proximal tubular cells, K-IS enhances the expression of TGF-β1 and Smad3, which are critical in fibrosis and tissue remodeling processes.

K-IS exhibits nucleophilic properties, making it reactive in various biochemical contexts. It participates in significant metabolic pathways due to its nature as a tryptophan metabolite. The compound's stability and efficacy can be influenced by environmental factors such as gut microbiota composition, which can alter tryptophan metabolism .

Case Studies and Experimental Evidence

A study focusing on the effects of K-IS on renal cells demonstrated that exposure to this compound resulted in increased oxidative stress markers and inflammatory cytokines. The research highlighted that K-IS contributes to renal injury through its action on AhR and subsequent activation of NF-κB signaling pathways.

| Study | Findings |

|---|---|

| Study 1 | K-IS promotes oxidative stress in renal tubular cells (inducing NF-κB activation). |

| Study 2 | Increased levels of TGF-β1 observed in proximal tubular cells treated with K-IS. |

| Study 3 | Correlation between elevated K-IS levels and progression of CKD symptoms in patients. |

Pharmacokinetics

K-IS is primarily excreted through urine, indicating its role as a metabolic byproduct. Its pharmacokinetic profile suggests that alterations in kidney function can lead to increased serum levels of K-IS, further exacerbating kidney damage due to its toxic effects.

Comparison with Similar Compounds

K-IS shares structural similarities with other indole derivatives but is unique due to its specific biological roles:

| Compound | Biological Activity |

|---|---|

| Indoxyl sulfate | Similar uremic toxin properties |

| Indole-3-acetic acid | Plant hormone with different physiological roles |

| Indole-3-carbinol | Exhibits anticancer properties |

属性

IUPAC Name |

potassium;1H-indol-3-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAWATNFDJIBBD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

487-94-5 (Parent) | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70181012 | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystalline powder; [Acros Organics MSDS] | |

| Record name | 3-Indoxyl sulfate potassium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2642-37-7 | |

| Record name | Indican (urinary) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indican (urinary) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium indol-3-yl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM INDOXYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/567HMW942W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。